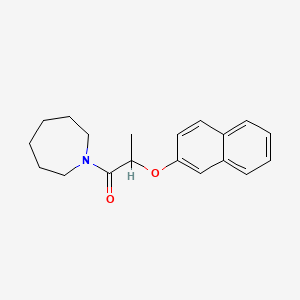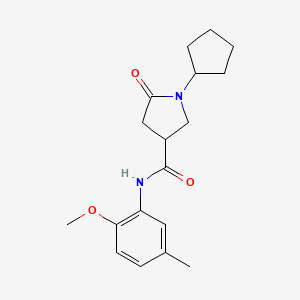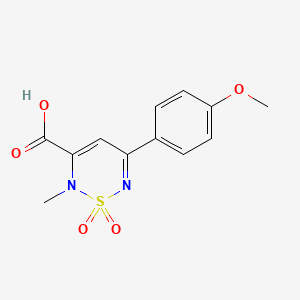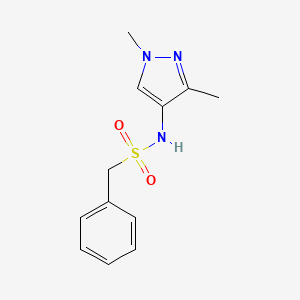
1-(Azepan-1-yl)-2-(naphthalen-2-yloxy)propan-1-one
Vue d'ensemble
Description
1-(Azepan-1-yl)-2-(naphthalen-2-yloxy)propan-1-one is a useful research compound. Its molecular formula is C19H23NO2 and its molecular weight is 297.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[2-(2-naphthyloxy)propanoyl]azepane is 297.172878976 g/mol and the complexity rating of the compound is 362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Catalysis
The research on compounds structurally related to 1-[2-(2-naphthyloxy)propanoyl]azepane highlights their potential applications in synthesis and catalysis. Notably, the alkylation reaction of 1-naphthol with epichlorohydrin, facilitated by base homogeneous and heterogeneous PTC catalysis, has been developed to produce high yields and remarkable selectivity of an important intermediate in the production of beta-blocker and antioxidant propranolol. This process underscores the pivotal role of catalysis in achieving improved purity of pharmaceutical ingredients (Jovanovic et al., 2006).
Kinetic Resolution in Drug Synthesis
The kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in synthesizing beta-adrenergic blocking agents such as propranolol and nadoxolol, represents another application. By employing whole cell preparations containing enzymes from native sources, (R)- and (S)-1-chloro-3-(1-naphthyloxy)-2-propanol were obtained in highly optically pure form. This method demonstrates the integration of enzymatic resolution in the pharmaceutical synthesis process, offering a route to obtain optically active pharmaceuticals with improved efficiency and selectivity (Kapoor et al., 2003).
Organic Electron-transfer Oxidants
Naphthalene derivatives have been explored for their unique electron-transfer reduction behavior, showcasing their application in oxidative self-coupling of N,N-dialkylanilines. This approach provides a novel pathway for synthesizing benzidines, which are significant in dye manufacture and organic electronics. The utilization of naphthalene-1,8-diylbis(diphenylmethylium) for oxidative coupling demonstrates the potential of naphthalene derivatives in organic synthesis and materials science (Saitoh et al., 2006).
Luminescent Properties and Material Science
The reversible transformation and fluorescence modulation in polymorphic crystals of n-butylammonium 2-naphthalenesulfonate reveal the application of naphthalene derivatives in material science, particularly in the development of responsive luminescent materials. These materials can switch their luminescent properties through mechanical or thermal treatments, indicating their potential in creating stimuli-responsive materials for sensors and displays (Yamamoto et al., 2009).
Propriétés
IUPAC Name |
1-(azepan-1-yl)-2-naphthalen-2-yloxypropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-15(19(21)20-12-6-2-3-7-13-20)22-18-11-10-16-8-4-5-9-17(16)14-18/h4-5,8-11,14-15H,2-3,6-7,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBDFTOQPGQFAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCCC1)OC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-METHYLPIPERAZIN-1-YL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE](/img/structure/B4621839.png)


![5-[2-(diethylamino)ethyl]-13-(methoxymethyl)-11-methyl-4-(2-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B4621851.png)
![BIS({[(3-FLUOROPHENYL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE](/img/structure/B4621857.png)
![N-allyl-2-{[(6-bromo-2-naphthyl)oxy]acetyl}hydrazinecarbothioamide](/img/structure/B4621858.png)

![N-{3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4621876.png)
![6-(1-adamantyl)-3-cyclopropyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4621879.png)
![Ethyl 6-amino-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene-5-carboxylate](/img/structure/B4621882.png)
![(4E)-4-[(5-bromo-2-hydroxyphenyl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one](/img/structure/B4621892.png)
![2,2-dibromo-N-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-methylcyclopropanecarboxamide](/img/structure/B4621897.png)
![Ethyl 4,5-dimethyl-2-{[(2-methylphenoxy)acetyl]amino}thiophene-3-carboxylate](/img/structure/B4621900.png)
![3-(4-chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4621902.png)
